N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-sulfonamide
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Overview
Description
The compound “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains methoxy groups and a sulfonamide group, which are common functional groups in organic chemistry .
Scientific Research Applications
Ocular Hypotensive Activity
A study by Prugh et al. (1991) introduced a series of thiophene sulfonamides evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. Optimization of the compounds targeted maximization of inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris, which is crucial for effective glaucoma treatment Prugh et al., 1991.
Antimicrobial Screening
Aziz‐ur‐Rehman et al. (2013) synthesized a series of aryl sulfonamides, including those with methoxyphenyl moieties, evaluating their antibacterial activity. This study highlighted the structural influence of substituents on the inhibitory properties of these compounds against bacterial strains, indicating potential applications in treating bacterial infections Aziz‐ur‐Rehman et al., 2013.
Synthesis Methodologies
Beney et al. (1998) focused on a new synthesis approach for α,β-unsaturated N-methoxy-N-methylamides, leveraging thiophene derivatives. This research contributes to the broader understanding of synthesizing complex molecules that could include thiophene sulfonamides, offering a foundation for developing new chemical entities with potential scientific applications Beney et al., 1998.
Anticancer Studies
Research on thiophene sulfonamides, including compounds structurally related to the queried molecule, has demonstrated anticancer potential. For instance, studies have identified sulfonamide derivatives as potent cell cycle inhibitors and anticancer agents, advancing towards clinical trials. This indicates the role of sulfonamide moieties in developing novel anticancer therapies Owa et al., 2002.
Electrochemistry and Material Science
The electrochemical properties of thiophene derivatives, including sulfonamides, have been explored for applications in material science, such as in the development of electroactive polymers and sensors. Studies have synthesized new thiophene derivatives with sulfonamide groups, investigating their electrochemical behavior and potential applications in creating advanced materials Dubey et al., 1999.
Mechanism of Action
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c1-18-12-6-3-5-11(9-12)13(19-2)10-15-21(16,17)14-7-4-8-20-14/h3-9,13,15H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZBZXYTOKRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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